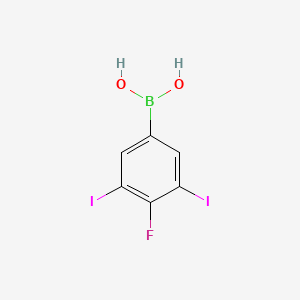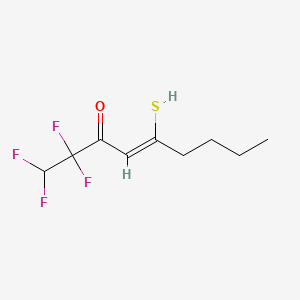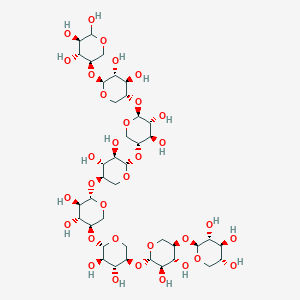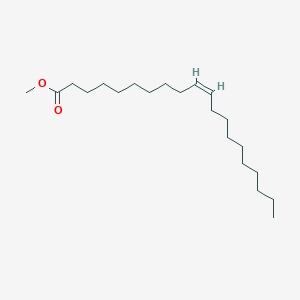
Methyl (Z)-icos-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-icos-10-enoate is an organic compound classified as an ester. It is derived from icos-10-enoic acid and methanol. The compound features a long carbon chain with a double bond in the Z (cis) configuration, which means that the substituents on either side of the double bond are on the same side. This configuration can significantly influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (Z)-icos-10-enoate can be synthesized through the esterification of icos-10-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Icos-10-enoic acid+MethanolAcid catalystMethyl (Z)-icos-10-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-icos-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used under mild conditions to oxidize the double bond.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-icos-10-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: this compound can be used in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of methyl (Z)-icos-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release icos-10-enoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the Z configuration can also influence the compound’s reactivity and interaction with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Methyl (Z)-icos-10-enoate can be compared with other similar compounds such as:
Methyl (E)-icos-10-enoate: The E (trans) isomer has different physical and chemical properties due to the different spatial arrangement of substituents around the double bond.
Methyl stearate: A saturated ester with no double bonds, which has different reactivity and applications.
Methyl oleate: An ester with a double bond in a different position, leading to variations in its chemical behavior and uses.
This compound is unique due to its specific double bond configuration and long carbon chain, which confer distinct properties and applications in various fields.
Eigenschaften
Molekularformel |
C21H40O2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
methyl (Z)-icos-10-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- |
InChI-Schlüssel |
MMYSVRJTHDSODN-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


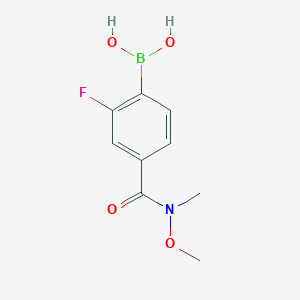
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)

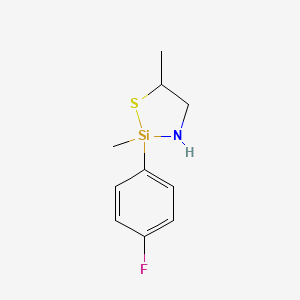
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
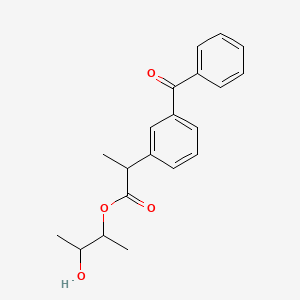
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)
